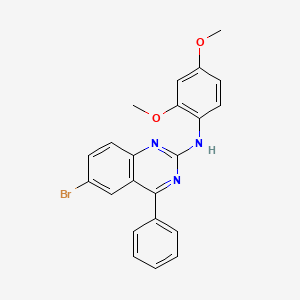

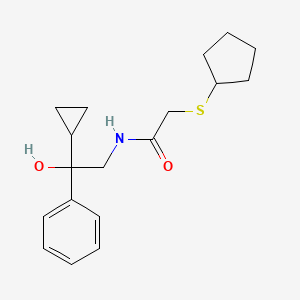

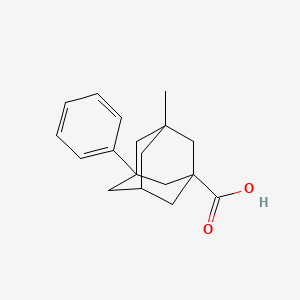

2-(cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide, also known as CP-945,598, is a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the brain and nervous system and are involved in the regulation of appetite, pain, mood, and memory. CP-945,598 has potential therapeutic applications in the treatment of obesity, pain, and addiction.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation plays a crucial role in the synthesis of pharmaceuticals, exemplified by the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This process, facilitated by immobilized lipase, showcases the importance of selective acetylation techniques in developing compounds with potential therapeutic applications (Magadum & Yadav, 2018).

Novel Metabolites in Drug Action Mechanisms

Research into the metabolic pathways of drugs like acetaminophen reveals the formation of bioactive metabolites, such as N-arachidonoylphenolamine (AM404), which influences the endocannabinoid system and pain perception pathways. This highlights the significance of understanding drug metabolism for therapeutic efficacy and safety (Högestätt et al., 2005).

Anti-inflammatory and Analgesic Activities

Synthetic efforts to create novel compounds with anti-inflammatory and analgesic properties are exemplified by the development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Such studies contribute to the expansion of available therapeutic agents for treating pain and inflammation (Rani et al., 2014).

Advances in Synthetic Methodologies

The development of synthetic methodologies, such as the use of conformational analysis for designing potent opioid kappa agonists, demonstrates the application of detailed chemical knowledge to create more effective and targeted drugs. This approach underscores the importance of synthetic chemistry in drug discovery and development (Costello et al., 1991).

Environmental and Toxicological Studies

Understanding the environmental impact and toxicological profiles of pharmaceuticals, such as paracetamol, involves studying their effects on non-target organisms like the zebra mussel. This research is critical for assessing the ecological safety of widely used drugs and their metabolites (Parolini et al., 2010).

properties

IUPAC Name |

2-cyclopentylsulfanyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S/c20-17(12-22-16-8-4-5-9-16)19-13-18(21,15-10-11-15)14-6-2-1-3-7-14/h1-3,6-7,15-16,21H,4-5,8-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNXIUWFFOHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B2474450.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid](/img/structure/B2474453.png)

![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)

![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)